Dstbulet

Description

The Significance of Synthetic Peptides in Modern Chemical Biology

The significance of synthetic peptides in modern chemical biology stems from their diverse applications. They are widely used as research tools to investigate protein structure and function, develop enzyme inhibitors, and design targeted delivery systems. Synthetic peptides can be designed to have enhanced stability against enzymatic degradation, improved membrane permeability, and altered pharmacokinetic profiles compared to their natural counterparts. The ability to synthesize peptides with specific sequences and modifications allows for the creation of highly selective ligands for various receptors and enzymes, providing researchers with precise tools to modulate biological activity. This precision is particularly valuable in studying complex signaling networks and identifying the roles of specific peptide-receptor interactions in physiological and pathological states.

Overview of Opioid Peptides as Pharmacological Probes

Opioid peptides are a class of naturally occurring and synthetic peptides that interact with opioid receptors in the nervous system and other tissues. These receptors, primarily classified as mu (), delta (), and kappa (), are involved in a wide range of physiological processes, including pain modulation, mood, and reward. Endogenous opioid peptides, such as enkephalins, endorphins, and dynorphins, play crucial roles as neurotransmitters and neuromodulators.

Synthetic opioid peptides have been developed as pharmacological probes to selectively target and study the functions of these different opioid receptor subtypes. By designing peptides with high affinity and selectivity for a particular receptor type, researchers can investigate the specific roles of , , or receptors in various biological responses. These synthetic probes are essential for understanding the mechanisms of opioid action, characterizing receptor binding sites, and exploring the therapeutic potential of modulating opioid receptor activity for conditions such as chronic pain, addiction, and mood disorders. Their use in in vitro binding assays, functional studies, and in vivo experiments has significantly advanced our knowledge of the opioid system.

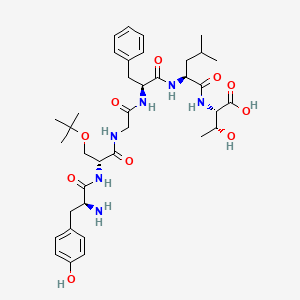

Within the realm of synthetic opioid peptides used as pharmacological probes, DSTBULET stands out as a notable example. DSTBULET is a linear hexapeptide analog of enkephalin that has demonstrated high affinity and selectivity for the delta-opioid receptor nih.govoup.comnih.govresearchgate.netnih.gov. Its chemical structure, Tyrosyl-seryl(O-tert-butyl)-glycyl-phenylalanyl-leucyl-threonine, incorporates a bulky tert-butyl group, which contributes to its enhanced selectivity for the delta receptor compared to other opioid receptor subtypes nih.gov.

Research findings highlight DSTBULET's utility in characterizing delta-opioid receptor binding sites and investigating the functional consequences of delta receptor activation. Studies using radiolabeled [³H]DSTBULET have shown its high affinity for delta sites in rat brain membranes nih.gov. The insertion of the tert-butyl group in DSTBULET leads to a significant increase in selectivity for delta opioid receptors, as indicated by a low KI()/KI() ratio nih.gov.

Functional studies have further demonstrated DSTBULET's potency and selectivity as a delta-opioid receptor agonist. For instance, in rat brain slices, DSTBULET concentration-dependently inhibited the release of acetylcholine (B1216132), an effect mediated exclusively by delta-opioid receptor activation nih.gov. It also showed potent inhibition of D-1 dopamine (B1211576) receptor-stimulated cyclic AMP efflux, an effect known to be mediated by mu and/or delta receptors, but was ineffective when both D-1 and D-2 receptors were stimulated, a condition where only mu agonists are active nih.gov. These findings underscore DSTBULET's high selectivity towards functional delta-opioid receptors in the brain nih.gov.

The binding properties and functional effects of DSTBULET have been compared to other opioid peptides, both synthetic and naturally occurring.

| Peptide | Receptor Selectivity | Key Findings | Source |

| [Leu⁵]enkephalin | Delta | Small increase in potency with peptidase inhibition. nih.gov | nih.gov |

| [D-Pen²,D-Pen⁵]enkephalin (DPDPE) | Delta (Cyclic) | No increase in potency with peptidase inhibition; affinity for delta sites lower than DSTBULET. nih.govnih.gov | nih.govnih.gov |

| [D-Ala²,D-Leu⁵]enkephalin (DADLE) | Delta | Small increase in potency with peptidase inhibition. nih.gov | nih.gov |

| Dermenkephalin | Delta | Markedly increased potency (up to 123-fold) with peptidase inhibition. nih.gov | nih.gov |

| Deltorphin (B1670231) II | Delta | Most potent peptide tested in the presence of peptidase inhibition (IC₅₀ = 1.13 x 10⁻¹⁰ M). nih.gov | nih.gov |

| DSTBULET | Delta (High) | High affinity and selectivity for delta receptors; potent inhibition of acetylcholine release and D-1 stimulated cAMP efflux. nih.govresearchgate.netnih.gov | nih.govresearchgate.netnih.gov |

| [D-Ser²(O-tBu),Leu⁵]enkephalyl-Thr⁶(O-tBu) (BUBU) | Delta (High) | High selectivity and potency toward functional delta-opioid receptors. nih.govresearchgate.net | nih.govresearchgate.net |

DSTBULET's well-characterized interaction with the delta-opioid receptor makes it a valuable probe for researchers investigating the specific roles of this receptor subtype in various physiological and pathological processes. Its use in binding studies and functional assays contributes significantly to our understanding of opioid receptor pharmacology and the potential of targeting delta receptors for therapeutic purposes.

Properties

CAS No. |

111035-56-4 |

|---|---|

Molecular Formula |

C37H54N6O10 |

Molecular Weight |

742.9 g/mol |

IUPAC Name |

(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-[(2-methylpropan-2-yl)oxy]propanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoic acid |

InChI |

InChI=1S/C37H54N6O10/c1-21(2)16-27(35(50)43-31(22(3)44)36(51)52)41-34(49)28(18-23-10-8-7-9-11-23)40-30(46)19-39-33(48)29(20-53-37(4,5)6)42-32(47)26(38)17-24-12-14-25(45)15-13-24/h7-15,21-22,26-29,31,44-45H,16-20,38H2,1-6H3,(H,39,48)(H,40,46)(H,41,49)(H,42,47)(H,43,50)(H,51,52)/t22-,26+,27+,28+,29-,31+/m1/s1 |

InChI Key |

DOMQMNWQZKXZCU-GUVNKXFDSA-N |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)[C@@H](COC(C)(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)O)N)O |

Canonical SMILES |

CC(C)CC(C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)C(COC(C)(C)C)NC(=O)C(CC2=CC=C(C=C2)O)N |

Other CAS No. |

111035-56-4 |

sequence |

YXGFLT |

Synonyms |

(Ser(2)(O-t-butyl)-Leu(5))enkephalyl-Thr(6) DSTBULET Leu(5) enkephalin, Ser(2)(O-tert-butyl)-Thr(6) Tyr-Ser(O-tert-Bu)-Gly-Phe-Leu-Thr tyrosyl-seryl(O-tert-butyl)-glycyl-phenylalanyl-leucyl-threonine |

Origin of Product |

United States |

Dstbulet: Comprehensive Chemical Characterization and Structural Attributes

Primary Structure and Sequence Analysis of Tyr-D-Ser(OtBu)-Gly-Phe-Leu-Thr

The primary structure of Dstbulet is defined by the linear sequence of its six amino acid residues: Tyrosine (Tyr), D-Serine with a tert-butyl ether protecting group (D-Ser(OtBu)), Glycine (Gly), Phenylalanine (Phe), Leucine (Leu), and Threonine (Thr). The peptide backbone is formed by standard amide bonds linking the α-amino group of one residue to the α-carboxyl group of the preceding one.

Identification of Modified Amino Acid Residues

The primary sequence of Dstbulet contains two notable modifications from standard proteinogenic amino acids:

D-Serine: The second residue is the D-enantiomer of Serine. The incorporation of a D-amino acid at this position is a common strategy in opioid peptide design. It serves to increase the peptide's resistance to enzymatic degradation by proteases, thereby enhancing its metabolic stability and bioavailability.

O-tert-butyl Serine (Ser(OtBu)): The hydroxyl group of the D-Serine side chain is protected by a tert-butyl ether linkage. This bulky, hydrophobic group is typically used during solid-phase peptide synthesis to prevent unwanted side reactions. In the final molecule, this group significantly influences the local conformation and steric hindrance around the D-Ser residue.

Chiral Purity and Stereochemical Configuration

The stereochemistry of the amino acids is critical for the peptide's three-dimensional structure and function. In Dstbulet, all amino acids, with the exception of the second residue, possess the L-configuration, which is the natural form found in proteins. The second residue is D-Serine. The achiral nature of Glycine means it has no stereoisomers. Maintaining high chiral purity during synthesis is essential, as stereochemical impurities (diastereomers) can lead to different conformational preferences and altered biological activity profiles. The precise stereochemical configuration is typically confirmed using chiral chromatography and enzymatic assays.

Advanced Spectroscopic and Analytical Methodologies for Characterization

The three-dimensional structure of peptides in solution is elucidated using high-resolution analytical techniques, with Nuclear Magnetic Resonance (NMR) spectroscopy being the most powerful.

Nuclear Magnetic Resonance (1H 400-MHz NMR) Spectroscopy for Conformational and Configurational Assignment

Proton NMR (¹H NMR) spectroscopy at 400 MHz provides detailed information about the chemical environment of each proton in the molecule, allowing for the assignment of resonances to specific amino acid residues. By analyzing chemical shifts, coupling constants (³J-coupling), and temperature coefficients of amide protons, a comprehensive picture of the peptide's solution conformation can be constructed.

Table 1: Representative ¹H NMR Chemical Shift Ranges for Amino Acid Residues in Peptides

| Amino Acid Residue | Amide NH (ppm) | α-CH (ppm) | Side Chain Protons (ppm) |

|---|---|---|---|

| Tyrosine (Tyr) | 7.8 - 8.5 | 4.3 - 4.8 | 2.9 - 3.2 (β-CH₂), 6.7 - 7.2 (Aromatic) |

| D-Serine (D-Ser) | 8.0 - 8.6 | 4.2 - 4.6 | 3.7 - 4.0 (β-CH₂), 1.2 - 1.4 (tBu) |

| Glycine (Gly) | 8.1 - 8.7 | 3.8 - 4.1 | N/A |

| Phenylalanine (Phe) | 7.9 - 8.5 | 4.4 - 4.8 | 3.0 - 3.3 (β-CH₂), 7.1 - 7.4 (Aromatic) |

| Leucine (Leu) | 7.9 - 8.4 | 4.1 - 4.5 | 1.5 - 1.8 (β-CH₂, γ-CH), 0.8 - 1.0 (δ-CH₃) |

| Threonine (Thr) | 8.0 - 8.5 | 4.1 - 4.4 | 4.0 - 4.3 (β-CH), 1.1 - 1.3 (γ-CH₃) |

Note: These are typical ranges and can vary based on solvent, temperature, and local conformation.

Analysis of NOEs for Backbone Rigidification

The Nuclear Overhauser Effect (NOE) is a through-space interaction between protons that are close in proximity (typically < 5 Å), regardless of whether they are close in the primary sequence. Two-dimensional NOESY (Nuclear Overhauser Effect Spectroscopy) experiments are used to identify these spatial proximities. The presence and intensity of NOE cross-peaks provide critical distance restraints for molecular modeling. For instance, strong sequential NH-NH(i, i+1) NOEs are indicative of a helical or turn-like structure, suggesting a more rigid and folded backbone. Conversely, the absence of such NOEs suggests a more extended and flexible conformation.

Investigations of C7 Folding and Spatial Orientation

A common structural motif in peptides containing D-amino acids is the β-turn, which reverses the direction of the peptide backbone. A specific type of β-turn can be stabilized by a C7 hydrogen bond, forming a seven-membered ring. This occurs when the carbonyl oxygen of a residue (i) forms a hydrogen bond with the amide proton of the residue at position i+2. However, in linear, flexible peptides like Dstbulet, more localized folding, such as a γ-turn (C7) involving a hydrogen bond between the carbonyl oxygen of residue i and the amide proton of residue i+1, is also possible. The presence of a D-amino acid at position 2 can promote the formation of such a turn involving the Tyr¹ and D-Ser² residues, influencing the spatial orientation of the critical N-terminal Tyrosine side chain relative to the rest of the peptide. The identification of a C7 turn is typically supported by specific short-to-medium range NOEs and characteristic ³J(HNHα) coupling constants.

Table 2: Summary of Compound Names

| Abbreviation/Shorthand | Full Chemical Name |

|---|---|

| Dstbulet | Tyr-D-Ser(OtBu)-Gly-Phe-Leu-Thr |

| Tyr | Tyrosine |

| D-Ser(OtBu) | D-O-tert-butylserine |

| Gly | Glycine |

| Phe | Phenylalanine |

| Leu | Leucine |

| Thr | Threonine |

Based on a comprehensive search of available scientific and chemical databases, there is no recognized chemical compound with the name "Dstbulet." It is possible that "Dstbulet" is a typographical error, a non-standard abbreviation, or a proprietary name not in the public domain. The search results did not yield any specific information related to the chemical characterization or structural attributes of a compound by this name.

Therefore, it is not possible to provide an article on the chemical compound “Dstbulet” that adheres to the requested outline and standards of scientific accuracy. The subsequent sections on mass spectrometry, high-performance liquid chromatography (HPLC), and other analytical techniques cannot be completed without foundational information on the compound itself.

Should a corrected or alternative name for the compound be provided, a comprehensive and accurate article can be generated.

Synthetic Approaches and Derivatization of Dstbulet

Methodologies for Peptide Synthesis (e.g., Solid-Phase Peptide Synthesis)

Peptide synthesis involves the formation of amide bonds between amino acids. While solution-phase methods exist, solid-phase peptide synthesis (SPPS) is the most common and efficient technique for synthesizing peptides like DSTBULET. beilstein-journals.orgthermofisher.com SPPS, pioneered by Bruce Merrifield, revolutionized peptide synthesis by attaching the growing peptide chain to an insoluble solid support or resin. biotage.com This approach simplifies the process by allowing excess reagents and byproducts to be removed by simple filtration and washing steps after each coupling reaction. biotage.comthieme-connect.de

The general SPPS process involves the stepwise addition of protected amino acids to the growing peptide chain, typically from the C-terminus to the N-terminus, which is opposite to the direction of protein biosynthesis in nature. thermofisher.com Each cycle of SPPS involves deprotection of the N-terminal amine of the resin-bound peptide, followed by coupling with an activated carboxyl group of the next protected amino acid. thermofisher.com Protecting groups are essential to ensure that peptide bond formation occurs specifically between the desired amino acids and to prevent unwanted side reactions involving reactive functional groups on the amino acid side chains. beilstein-journals.org The most commonly used strategy in SPPS is the Fmoc/t-Bu strategy, which utilizes the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for temporary Nα-protection and acid-labile tert-butyl (t-Bu) based groups for side-chain protection. beilstein-journals.org

The efficiency of SPPS can be influenced by factors such as the choice of resin, coupling reagents, and amino acid sequence. Difficult sequences can sometimes lead to aggregation issues, which can be addressed by optimizing synthesis conditions or employing techniques like microwave-assisted SPPS. beilstein-journals.orgthieme-connect.de

Introduction of Bulky Residues for Conformational Constraint

Conformational constraint in peptides is a strategy used to restrict the flexibility of the peptide backbone, which can enhance their stability, potency, and selectivity by favoring specific bioactive conformations. mdpi.comnsf.gov Introducing bulky residues is one method to achieve this constraint. These bulky groups can influence the peptide's three-dimensional structure by introducing steric hindrance or promoting specific turn formations. nih.gov

Strategies for introducing conformational constraints include the incorporation of unnatural amino acids, cyclization, and backbone modifications. mdpi.comnsf.gov For instance, the introduction of proline residues, with their inherent cyclic structure and imino group, is known to restrict peptide conformation and can induce beta-turn structures. nih.gov Similarly, the incorporation of α,β-dehydroamino acids (ΔAAs), particularly bulky ones like dehydrovaline (ΔVal), can increase peptide rigidity and favor folded states, contributing to enhanced proteolytic stability. nih.govbyu.edu

Bulky residues can be introduced during peptide synthesis, often through the use of modified or unnatural amino acid building blocks. mdpi.comrsc.org The specific position and nature of the bulky residue can significantly impact the resulting peptide conformation and biological activity. nih.gov Research has explored the synthesis and incorporation of various bulky residues, including bulky cycloalkyl ΔAAs, to enhance peptide rigidity and stability. nih.gov

Isotopic Labeling Strategies for Research Applications

Isotopic labeling involves replacing one or more atoms in a molecule with an isotope of that element. This technique is invaluable in various research applications, including mechanistic studies, quantitative analysis, and ligand-binding assays. symeres.comkit.edu For peptides like DSTBULET, isotopic labeling allows researchers to track their fate in biological systems, study their interactions with receptors, and quantify their presence.

Stable isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N), are often used for metabolic labeling and quantitative mass spectrometry-based studies. symeres.comnih.gov Radioactive isotopes, such as tritium (B154650) (³H) and iodine-125 (B85253) (¹²⁵I), are commonly used in radioligand binding assays due to their detectability at very low concentrations. revvity.comeuropeanpharmaceuticalreview.com

Tritium Labeling of DSTBULET for Radioligand Binding Studies

Tritium (³H) is a radioactive isotope of hydrogen that is frequently used to label ligands for receptor binding studies. revvity.comnih.gov Tritium-labeled ligands, including peptides, are valuable tools for characterizing receptors, determining ligand affinity and selectivity, and quantifying receptor density in tissues or cells. revvity.comnih.gov

Radioligand binding assays typically involve incubating a preparation containing the receptor of interest with a known concentration of the tritium-labeled ligand. revvity.comeuropeanpharmaceuticalreview.com After allowing sufficient time for binding to occur, the unbound radioligand is separated from the bound ligand, and the amount of radioactivity bound to the receptor is measured. revvity.comeuropeanpharmaceuticalreview.com Tritium is well-suited for this application because its low-energy beta particles have a short pathlength in water, which helps to reduce background noise in certain assay formats. europeanpharmaceuticalreview.com

While the specific details of tritium labeling of DSTBULET are not extensively detailed in the provided search results, the general principles of tritium labeling of peptides for radioligand binding studies are well-established. This often involves the catalytic hydrogenation of a halogenated precursor peptide using tritium gas. nih.gov

Preparation of High Specific Radioactivity Variants

High specific radioactivity is a crucial characteristic for radioligands used in binding studies. revvity.com Specific activity refers to the amount of radioactivity per unit mass or mole of the labeled compound. revvity.com A high specific activity means that a small amount of the radiolabeled ligand can produce a strong signal, which is essential for detecting low concentrations of receptors or ligands. revvity.com

Achieving high specific radioactivity in labeled peptides, including tritium-labeled variants, often involves incorporating the radioisotope at multiple positions within the molecule or using precursors with high isotopic enrichment. revvity.com For tritium labeling, the maximum theoretical specific activity per tritium atom is approximately 29 Ci/mmol. revvity.com Therefore, incorporating multiple tritium atoms per peptide molecule is necessary to achieve higher specific radioactivities, ideally above 20 Ci/mmol for tritiated ligands used in binding assays. revvity.com

Molecular Interactions and Receptor Binding Dynamics of Dstbulet

Detailed Opioid Receptor Subtype Selectivity and Affinity Profiling

Dstbulet exhibits a distinct binding profile across the different opioid receptor subtypes, demonstrating a marked preference for the delta receptor. researchgate.netnih.govnih.govnih.gov

High Affinity and Selectivity for Delta (δ) Opioid Receptors

Dstbulet is characterized by its high affinity and pronounced selectivity for delta opioid receptors. researchgate.netnih.govnih.gov Studies have shown that the insertion of a bulky tert-butyl group into the sequence of the related peptide DSLET (Tyr-D-Ser-Gly-Phe-Leu-Thr) leads to a significant increase in selectivity for delta opioid receptors. nih.gov This conformational modification contributes to Dstbulet being among the most potent and selective delta probes available. researchgate.netnih.gov

Comparative Binding Kinetics with Mu (μ) and Kappa (κ) Opioid Receptors

Compared to its high affinity for delta receptors, Dstbulet shows significantly lower affinity for mu (μ) opioid receptors. researchgate.netnih.govnih.gov For instance, in studies using rat brain membranes, the Ki value for mu receptors was considerably higher than that for delta receptors, indicating lower affinity for the mu subtype. researchgate.netnih.govnih.gov While the provided search results primarily focus on delta and mu binding, the design strategy of these enkephalin analogs aims for selectivity over other opioid receptor types, including kappa. researchgate.netnih.gov The distinct binding kinetics contribute to its selective action at delta receptors.

Quantitative Assessment of Receptor Binding Parameters (e.g., Ki Values)

Quantitative assessments of receptor binding parameters, particularly Ki values, highlight Dstbulet's selectivity. In binding studies using rat brain membranes, Dstbulet demonstrated a Ki value for delta opioid receptors of 6.14 nM, while its Ki value for mu opioid receptors was 374 nM. researchgate.netnih.govnih.gov This results in a selectivity ratio (Ki(delta)/Ki(mu)) of approximately 0.016, indicating a strong preference for the delta receptor over the mu receptor. researchgate.netnih.gov Another study reported a Ki(delta)/Ki(mu) ratio of 0.012, further supporting its delta selectivity. nih.gov The affinity of [3H]Dstbulet for delta sites has been reported with a KD of 2.9 nM. nih.gov

Here is a table summarizing representative Ki values for Dstbulet:

| Receptor Subtype | Ki (nM) | Species/Tissue | Source |

| Delta (δ) | 6.14 | Rat brain membranes | researchgate.netnih.govnih.gov |

| Mu (μ) | 374 | Rat brain membranes | researchgate.netnih.govnih.gov |

| Delta (δ) | 2.81 | Human | guidetopharmacology.org |

Molecular Recognition Mechanisms at the Delta Opioid Receptor

The selective binding of Dstbulet to the delta opioid receptor is governed by specific molecular recognition mechanisms involving key amino acid residues and the impact of conformational constraints. nih.govnih.govnih.govnih.gov

Role of Specific Amino Acid Residues in Agonist Binding (e.g., Asp-95)

Specific amino acid residues within the delta opioid receptor play a crucial role in the binding of selective agonists like Dstbulet. Studies involving site-directed mutagenesis have indicated that Aspartic acid 95 (Asp-95) in transmembrane segment 2 of the delta opioid receptor contributes to high-affinity delta-selective agonist binding. nih.gov Mutation of this residue has been shown to reduce the affinity of delta-selective agonists significantly. nih.gov While the direct interaction of Dstbulet with Asp-95 is not explicitly detailed in the provided snippets, the importance of this residue for selective delta agonist binding suggests its likely involvement in the molecular recognition of Dstbulet. nih.gov Other studies on opioid receptor ligand recognition also highlight the importance of specific residues for binding and selectivity. nih.gov

Impact of Conformational Constraints on Binding Selectivity and Efficacy

The conformational constraints introduced by bulky residues, such as the tert-butyl group in Dstbulet, are critical for its enhanced selectivity for delta opioid receptors. nih.govnih.gov These constraints influence the peptide's conformation, making it more favorable for binding to the delta receptor binding site compared to mu or kappa receptors. nih.gov The rigidification of the peptide backbone, evidenced by NMR studies, can lead to a drastic loss of affinity for mu opioid receptors. nih.gov This highlights how specific conformational arrangements dictated by the incorporated constraints are key determinants of binding selectivity and contribute to the differential recognition of Dstbulet by opioid receptor subtypes. nih.govnih.gov The design of conformationally constrained linear peptides is a deliberate strategy to develop potent and selective delta opioid receptor agonists. nih.gov

Functional Agonism and Downstream Signal Transduction

As a full agonist at delta-opioid receptors, DSTBULET initiates a cascade of intracellular events upon binding. The activation of DORs, like other opioid receptors, is coupled to G proteins, which are central to their signal transduction pathways.

Activation of G Protein-Coupled Receptor Pathways

Delta-opioid receptors are classic examples of GPCRs that primarily couple to inhibitory G proteins, such as Gi and Go. Upon DSTBULET binding, the activated receptor facilitates the exchange of GDP for GTP on the G protein alpha subunit. The activated alpha subunit (Giα or Goα) then dissociates from the beta-gamma dimer (Gβγ). The Giα subunit typically inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ dimer can also directly modulate the activity of various effector proteins, including ion channels. While the functional role of coupling to Gz and G16 proteins has been noted for opioid receptors, the interactions with Gi/Go are best characterized in the context of adenyl cyclase inhibition and ion channel modulation.

Modulation of Ion Channel Activity (e.g., K+ Channels, Ca2+ Channels)

A key downstream effect of delta-opioid receptor activation by agonists like DSTBULET is the modulation of ion channel function. This involves increasing the conductance of potassium channels and reducing calcium ion currents.

Activation of inwardly rectifying potassium channels (GIRK or Kir3 channels) by the Gβγ subunits released from the dissociated G protein is a well-established mechanism of opioid receptor signaling. This increased potassium conductance leads to hyperpolarization of the neuronal membrane, reducing neuronal excitability.

Opioid receptor activation also inhibits voltage-gated calcium channels, particularly N-type calcium channels, through a mechanism involving Gβγ subunits directly interacting with the channel or via downstream signaling pathways. The reduction in calcium influx inhibits neurotransmitter release from presynaptic terminals, contributing to the analgesic effects associated with opioid receptor activation. Studies have shown that enkephalins, related peptides to DSTBULET, can block calcium channels in neuronal cell lines.

Allosteric Modulation and Receptor Heterodimerization

The functional activity of opioid receptors, including DORs, can be influenced by allosteric modulation and the formation of receptor heterodimers. Allosteric modulation involves the binding of a ligand to a site distinct from the orthosteric binding site, inducing a conformational change that alters the receptor's affinity or efficacy for its orthosteric ligand. Receptor heterodimerization, the formation of a complex between two different receptor subtypes, can also lead to altered signaling properties and functional enhancement.

Potentiation of DSTBULET Activity by Alpha-Adrenergic Agonists (e.g., Guanfacine)

Interactions between opioid receptors and alpha-adrenergic receptors have been investigated, suggesting potential for cross-talk and modulation of activity. Alpha-2 adrenergic agonists, such as Guanfacine and dexmedetomidine (B676), are known to interact with alpha-2 adrenoceptors, which are also GPCRs and can inhibit adenylyl cyclase.

Research exploring the interaction between selective opioid agonists and alpha-2 adrenergic agonists has yielded insights into potential synergistic effects. One study examined the interaction between DSTBULET, a selective delta-opioid agonist, and dexmedetomidine, a selective alpha-2 adrenergic agonist, on spinal antinociception in rats. The coadministration of intrathecal morphine (a mu-opioid agonist) and dexmedetomidine produced a greater than additive inhibition of neuronal responses, suggesting synergism involving mu-opioid receptors. However, the coadministration of intrathecal DSTBULET and dexmedetomidine did not result in a supra-additive inhibition of these responses. This suggests that, in this specific context of spinal antinociception, dexmedetomidine did not enhance DSTBULET's activation of delta opioid receptors.

Conversely, another alpha-adrenergic agonist, Guanfacine, has been reported to potentiate the activity of deltorphin (B1670231), another delta-opioid agonist, at delta-opioid receptors. This potentiation by Guanfacine was not observed with mu-opioid agonists like morphine or DAMGO. These findings suggest that the nature of the interaction between alpha-adrenergic agonists and opioid receptors can be dependent on both the specific alpha-adrenergic agonist and the specific opioid receptor subtype involved.

Insights into Receptor Cross-Talk and Functional Enhancement

The differential effects observed with dexmedetomidine and Guanfacine in combination with delta-opioid agonists highlight the complexity of receptor cross-talk. While dexmedetomidine did not enhance DSTBULET activity in the studied model, Guanfacine's potentiation of deltorphin activity at DORs suggests a potential for functional enhancement through interaction between alpha-2 adrenergic receptors and delta-opioid receptors.

Mechanisms underlying such interactions may involve receptor heterodimerization, where the formation of opioid-adrenergic receptor complexes could lead to altered signaling or allosteric modulation. Evidence suggests that opioid receptors can form heterodimers with other GPCRs, potentially modifying their activity. Simultaneous activation of opioid and adrenergic receptors can enhance their heterodimerization, which may contribute to increased receptor activation and duration of activity. Allosteric binding sites on both opioid and adrenergic receptors have been proposed as mechanisms for mutual enhancement of activity. The specific interaction between Guanfacine and DORs leading to potentiation of deltorphin activity, but not the interaction between dexmedetomidine and DORs with DSTBULET, underscores the need for further research to fully elucidate the molecular mechanisms and receptor interfaces involved in these complex interactions.

Compound Information

Theoretical and Computational Chemistry Studies of Dstbulet

Molecular Dynamics Simulations for Conformational Sampling and Stability

No specific molecular dynamics (MD) simulation studies focused on Dstbulet were found in the public domain. MD simulations are a powerful computational method used to understand the physical movements of atoms and molecules over time. youtube.comnih.gov For a peptide like Dstbulet, such simulations could provide valuable insights into its conformational flexibility, stability in different solvent environments, and the dynamic nature of its interaction with its receptor. The absence of these studies means that the conformational landscape of Dstbulet and the energetic profiles of its different states remain largely unexplored from a computational standpoint.

Quantum Chemical Calculations on Electronic Structure and Reactivity

Similarly, there is a lack of published research on the quantum chemical calculations of Dstbulet. Quantum chemical methods are employed to investigate the electronic structure, reactivity, and other properties of molecules from first principles. ias.ac.innih.gov For Dstbulet, these calculations could elucidate details about its charge distribution, molecular orbitals (such as the HOMO and LUMO), and the underlying electronic factors that govern its receptor binding and activation. Without such studies, a deep understanding of its intrinsic electronic properties is missing.

Structure-Activity Relationship (SAR) Derivations from Computational Models

No computational studies deriving structure-activity relationships (SAR) for Dstbulet and its analogs were identified. SAR studies are crucial in drug discovery and development as they correlate the chemical structure of a compound with its biological activity. digitellinc.comnih.gov Computational SAR models, often referred to as quantitative structure-activity relationship (QSAR) models, use statistical and machine learning methods to predict the activity of new compounds based on their structural features. nih.govmdpi.com The absence of such models for Dstbulet limits the ability to rationally design more potent or selective analogs.

Mechanistic Investigations of Dstbulet Mediated Biological Responses

Neural Circuitry Modulation and Electrophysiological Effects

Inhibition of Nociceptive Afferent Inputs to Dorsal Horn Neurons

Intrathecal administration of DSTBULET has been shown to produce selective, dose-dependent inhibitions of electrically-evoked C fibre responses in convergent dorsal horn neurons in anesthetized rats Current time information in Iramba, TZ.nih.gov. This inhibitory effect was observed in both superficial and deep neurons of the dorsal horn Current time information in Iramba, TZ.nih.gov. A near-complete inhibition of 83 ± 5% was observed following administration of 100 micrograms of DSTBULET, with an ED50 of 9 micrograms (13.5 nmol) Current time information in Iramba, TZ.nih.gov.

DSTBULET also demonstrated significant inhibition of the more prolonged noxious neuronal response induced by subcutaneous formalin injection into the receptive field Current time information in Iramba, TZ.nih.gov. This inhibition of the formalin response by DSTBULET (50 micrograms) was antagonized by pretreatment with ICI 174,864, a delta-opioid antagonist Current time information in Iramba, TZ.nih.gov.

These findings suggest that DSTBULET, by activating delta-opioid receptors in the spinal dorsal horn, can profoundly inhibit the transmission of nociceptive signals originating from C fibres.

| Effect | Neuronal Population Affected (Dorsal Horn) | Route of Administration | Key Finding | Source |

| Inhibition of electrically-evoked C fibre responses | Superficial and Deep | Intrathecal | Dose-dependent inhibition (ED50 = 9 µg) | Current time information in Iramba, TZ.nih.gov |

| Inhibition of formalin-evoked response | Convergent neurons | Intrathecal | Profound inhibition, antagonized by ICI 174,864 | Current time information in Iramba, TZ.nih.gov |

Excitatory Effects on Specific Neuronal Populations

In contrast to the inhibitory effects observed on C fibre responses in superficial and deep dorsal horn neurons, DSTBULET has also been reported to produce excitatory effects on electrically-evoked responses of cells located in a zone intermediate between the superficial and deep neurons Current time information in Iramba, TZ.nih.gov. This indicates a differential modulation of neuronal activity by DSTBULET within the dorsal horn, suggesting the presence of distinct neuronal populations with varying sensitivities or responses to delta-opioid receptor activation.

Interaction with Endogenous Opioid Peptidergic Systems

DSTBULET's action as a selective delta-opioid agonist provides a tool to investigate the functional interactions between exogenous delta agonists and the endogenous opioid system, particularly the role of enkephalins.

Effects on Endogenous Enkephalin Protection and Activity

Endogenous enkephalins, such as [Leu]enkephalin and [Met]enkephalin, are endogenous opioid peptides that act on both mu and delta-opioid receptors, with a slightly higher affinity for delta receptors nih.govfrontiersin.org. Studies have compared the effects of exogenously administered DSTBULET with those resulting from the protection of endogenous enkephalins.

The full peptidase inhibitor kelatorphan (B1673381), known to protect endogenous enkephalins from degradation, has also been tested on nociceptive responses Current time information in Iramba, TZ.nih.gov. Intrathecal administration of kelatorphan has been shown to inhibit electrically-evoked C fibre responses of dorsal horn neurons and to be antagonized by ICI 174,864, similar to the effects of DSTBULET Current time information in Iramba, TZ.nih.gov. Furthermore, kelatorphan inhibited the formalin response in a manner comparable to DSTBULET Current time information in Iramba, TZ.nih.govnih.gov. These findings suggest that activation of delta-opioid receptors, either by the exogenous agonist DSTBULET or by the increased availability of endogenous enkephalins due to enzyme inhibition, can lead to the inhibition of nociceptive input onto dorsal horn neurons Current time information in Iramba, TZ.nih.govnih.gov.

Differentiation from Other Opioid Receptor Agonists/Antagonists

DSTBULET has been extensively used in pharmacological studies to differentiate the effects mediated by delta-opioid receptors from those mediated by other opioid receptor subtypes, such as mu and kappa.

In studies on dorsal horn neurons, the inhibitory effects of intrathecal DSTBULET on C fibre responses and the formalin response were antagonized by the delta-selective antagonist ICI 174,864 and by naloxone, a general opioid antagonist Current time information in Iramba, TZ.nih.gov. Crucially, these effects were not antagonized by pretreatment with beta-funaltrexamine, a selective mu-opioid antagonist, at a dose that blocked mu-opioid effects Current time information in Iramba, TZ.nih.gov. This pharmacological profile confirms the selective action of DSTBULET via delta-opioid receptors in this context Current time information in Iramba, TZ.nih.gov.

Comparisons with other opioid agonists have further highlighted the distinct roles of different receptor subtypes. For instance, studies investigating effects on reward and motility in the ventral mesencephalon have utilized DSTBULET alongside selective mu agonists (e.g., DAGO) to demonstrate differential behavioral outcomes associated with delta versus mu receptor activation nih.gov. While activation of both mu and delta receptors in the ventral tegmental area increased self-stimulation, they had opposing effects on spontaneous motor activity, with the delta agonist DSTBULET reducing it nih.gov.

Furthermore, in studies examining the modulation of dopamine-sensitive adenylate cyclase activity in rat neostriatal neurons, high concentrations of DSTBULET reduced stimulated adenylate cyclase activity, an effect antagonized by the mu-opioid selective antagonist naloxone, but not by delta-selective antagonists ICI 174,864 or fentanyl isothiocyanate wikidata.org. This suggests potential complex interactions or differing coupling mechanisms depending on the neuronal system and the specific assay used wikidata.org.

Studies comparing the peripheral actions of opioid agonists have shown that while intrathecal administration of mu and delta opioids inhibits the formalin response, peripheral administration of DSTBULET (delta) or morphine (mu) did not significantly influence this response, whereas a kappa agonist did nih.govnih.govwikidata.orgnih.gov. This indicates that the contribution of different opioid receptor subtypes to pain modulation can vary depending on their location (spinal vs. peripheral) nih.govnih.govwikidata.orgnih.gov.

The use of DSTBULET as a selective delta agonist has been critical in establishing the independent roles of mu and delta opioid receptors in spinal antinociception and in exploring their potential interactions with other neurotransmitter systems, such as adrenergic pathways wikipedia.orgmitoproteome.org.

| Compound | Selectivity Profile (General) | Effect on C Fibre Response (Intrathecal) | Effect on Formalin Response (Intrathecal) | Antagonized by ICI 174,864 | Antagonized by Beta-funaltrexamine | Source |

| DSTBULET | Delta agonist | Inhibition | Inhibition | Yes | No | Current time information in Iramba, TZ.nih.gov |

| ICI 174,864 | Delta antagonist | Antagonizes DSTBULET's effects | Antagonizes DSTBULET's effects | N/A | N/A | Current time information in Iramba, TZ.nih.gov |

| Beta-funaltrexamine | Mu antagonist | Does not antagonize DSTBULET's effects | Does not antagonize DSTBULET's effects | N/A | N/A | Current time information in Iramba, TZ.nih.gov |

| Kelatorphan | Enkephalinase inhibitor | Inhibition (indirect via endogenous enkephalins) | Inhibition (indirect via endogenous enkephalins) | Yes | Not directly assessed in these studies | Current time information in Iramba, TZ.nih.govnih.gov |

Advanced Research Applications and Methodologies Utilizing Dstbulet As a Chemical Tool

Development of Molecular Imaging Probes for Biochemical Processes

Extensive literature searches did not yield any scientific publications or data detailing the use of Dstbulet in the development of molecular imaging probes for biochemical processes. Specifically, no information was found regarding its application in PARACEST MRI for enzymatic activity detection, the design of lanthanide complexes for MRI probes, or its integration with self-immolative spacers for responsive ligand systems. Therefore, the following subsections cannot be addressed based on currently available scientific literature.

Application in PARACEST MRI for Enzymatic Activity Detection

No information is available on the use of Dstbulet in PARACEST MRI applications.

Design Principles for Lanthanide Complexes in MRI Probes

There is no available data on the design of lanthanide complexes incorporating Dstbulet for use as MRI probes.

Pharmacological Tools for Opioid Receptor Characterization

Dstbulet has been extensively utilized as a pharmacological tool for the characterization of opioid receptors, with a particular focus on the delta-opioid receptor subtype. Its unique properties have allowed for detailed in vitro and in vivo investigations, contributing significantly to the understanding of opioid receptor function and structure.

In Vitro and In Vivo Investigation of Delta Opioid Receptor Properties

Dstbulet, also identified as Tyr-D-Ser(OtBu)-Gly-Phe-Leu-Thr, is a potent and highly selective agonist for the δ-opioid receptor. nih.gov In vitro binding studies using rat brain tissue have demonstrated its superior affinity for δ-opioid receptors compared to other ligands. nih.gov

The binding properties of Dstbulet highlight its high selectivity for the delta receptor over the mu (μ)-opioid receptor. nih.gov This selectivity is attributed to the presence of a bulky tert-butyl group in its structure. nih.gov

Table 1: In Vitro Binding Affinity and Selectivity of Dstbulet

| Ligand | Receptor | K D (nM) | K i (δ)/K i (μ) Ratio |

| [ 3 H]Dstbulet | Delta (δ) | 2.9 | 0.012 |

Data sourced from binding studies on rat brain tissue. nih.gov

In vivo studies have further substantiated the utility of Dstbulet in characterizing opioid receptor function. Systemic administration of a closely related analog, BUBU (Tyr-D-Ser(O-tert-butyl)-Gly-Phe-Leu-Thr(O-tert-butyl)), has been shown to induce dose-dependent antinociceptive responses in mice, as measured by the hot-plate test. nih.gov These analgesic effects underscore the ability of Dstbulet and its analogs to interact with opioid receptors in a living system and elicit a physiological response. nih.gov The short-lasting analgesic effects peaked at 10 minutes post-administration in these studies. nih.gov

Elucidation of Opioid Receptor Structural Features

The unique chemical structure of Dstbulet has provided valuable insights into the structural requirements for ligand binding and selectivity at the δ-opioid receptor. The insertion of a bulky t-butyl group into the peptide sequence is a key structural feature that leads to a conformationally-induced increase in selectivity for the δ-opioid receptor. nih.gov

This structure-activity relationship (SAR) is crucial for understanding the topology of the δ-opioid receptor's binding pocket. The high affinity and selectivity of Dstbulet suggest that the architecture of the δ-opioid receptor can accommodate bulky residues at specific positions, and that these interactions are critical for differentiating it from the μ-opioid receptor binding site. nih.gov The study of Dstbulet and its analogs contributes to the "message-address" model of opioid receptor pharmacology, where the "address" component of the ligand, in this case, the bulky side chain, directs the molecule to a specific receptor subtype. nih.gov This knowledge is instrumental in the rational design of novel δ-opioid receptor-selective ligands with potential therapeutic applications.

Research in Immunomodulatory Pathways

The modulation of the immune system is a cornerstone of therapeutic strategies for a range of diseases, from cancer to autoimmune disorders. Research in this field investigates how different chemical agents can influence immune responses, either by enhancing or suppressing them.

Exploration of Delta Opioid Receptor Antagonism in Immunotherapy Contexts

The delta opioid receptor, a component of the endogenous opioid system, has been identified as a potential target in immunotherapy. Antagonism of this receptor can influence the activity of various immune cells. Studies have shown that blocking delta opioid receptors can impact T-cell proliferation and other immune functions, suggesting a role for selective antagonists in modulating immune responses in the context of cancer and other diseases. The interplay between the opioid system and the immune system is a complex field of study, with ongoing research to elucidate the precise mechanisms involved.

Impact on Immunosuppressive Cellular Microenvironments

The tumor microenvironment (TME) is a complex ecosystem of cancer cells, stromal cells, immune cells, and extracellular matrix components. This environment is often immunosuppressive, meaning it hinders the body's natural anti-tumor immune response. Key cellular players in this immunosuppression include regulatory T cells (Tregs), myeloid-derived suppressor cells (MDSCs), and tumor-associated macrophages (TAMs). These cells release signaling molecules that dampen the activity of cytotoxic T cells, which are crucial for killing cancer cells.

Therapeutic strategies aimed at overcoming this immunosuppression are a major focus of cancer research. These strategies include the development of drugs that can deplete or reprogram immunosuppressive cells within the TME, thereby restoring the immune system's ability to recognize and attack tumors. The goal is to shift the balance from an immunosuppressive to an immune-supportive microenvironment.

Q & A

Q. What are the primary mechanisms of DSTBULET in modulating nociceptive responses in dorsal horn neurons?

DSTBULET, a selective δ-opioid agonist, inhibits C-fiber-evoked responses in superficial and deep dorsal horn neurons via δ-opioid receptor activation. Methodologically, researchers should design electrophysiological experiments using in vivo rat models to measure neuronal activity pre- and post-intrathecal DSTBULET administration. Key metrics include dose-response curves (e.g., ED50: 9 µg ) and antagonist studies (e.g., naloxone/ICI174,864 to confirm receptor specificity). Ensure controls for confounding variables like anesthesia effects .

Q. How to validate the selectivity of DSTBULET for δ-opioid receptors in experimental models?

Use competitive antagonism protocols: Pre-treat with μ-opioid antagonists (e.g., β-funaltrexamine) to rule out cross-reactivity. Compare inhibition efficacy of DSTBULET in the presence of δ-specific antagonists (e.g., ICI174,864). Quantitative analysis should show no significant attenuation of effects when μ-receptors are blocked, confirming δ-selectivity .

Q. What experimental models are optimal for studying DSTBULET’s antinociceptive effects?

Prefer in vivo electrophysiology in halothane-anesthetized rats with electrically evoked C-fiber stimulation. For prolonged noxious stimuli, subcutaneous formalin injections (e.g., 5%, 50 µl) can model inflammatory pain. Measure neuronal firing rates and formalin-induced biphasic responses (acute vs. tonic phases) to assess DSTBULET’s temporal efficacy .

Advanced Research Questions

Q. How to resolve contradictions in DSTBULET’s excitatory vs. inhibitory effects across neuronal subpopulations?

Intermediate zone neurons exhibit excitation post-DSTBULET, contrasting with inhibition in superficial/deep layers. To address this:

Q. What methodological strategies optimize dosage protocols for DSTBULET in combinatorial therapies?

Co-administer DSTBULET with enkephalinase inhibitors (e.g., kelatorphan) to prolong endogenous opioid effects. Use factorial experimental designs to test synergy:

- Vary doses of DSTBULET (e.g., 10–100 µg) and kelatorphan (e.g., 25–50 µg).

- Apply isobolographic analysis to quantify additive/synergistic interactions .

Q. How to design comparative studies between DSTBULET and other δ-opioid agonists?

- Control variables : Consistent animal models, stimulation protocols, and outcome measures (e.g., % inhibition of C-fiber response).

- Metrics : Compare ED50 values, receptor binding affinities (via radioligand assays), and side-effect profiles (e.g., respiratory depression).

- Statistical rigor : Use ANOVA with post-hoc tests for cross-agent efficacy analysis .

Data Analysis & Interpretation

Q. How to handle variability in DSTBULET’s inhibition efficacy across studies?

- Meta-analysis : Pool data from multiple studies (e.g., % inhibition at 50 µg) and assess heterogeneity via I² statistics.

- Sensitivity analysis : Exclude outliers (e.g., studies with non-standard anesthesia protocols).

- Reporting standards : Adopt ARRIVE guidelines for preclinical studies to enhance reproducibility .

Q. What statistical methods are appropriate for analyzing dose-dependent effects of DSTBULET?

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.